molecular formula C7H14ClNO3 B13446527 rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid hydrochloride

rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid hydrochloride

Cat. No.: B13446527
M. Wt: 195.64 g/mol
InChI Key: GTGSVZLBFQMCDM-RIHPBJNCSA-N
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Description

rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is a common scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Methoxylation: Introduction of the methoxy group at the 3-position of the piperidine ring.

    Carboxylation: Introduction of the carboxylic acid group at the 4-position.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-oxo-piperidine-4-carboxylic acid hydrochloride.

    Reduction: Formation of 3-methoxypiperidine-4-methanol hydrochloride.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
  • rac-(3R,4R)-4-methylpiperidine-3-carboxylic acid hydrochloride

Uniqueness

rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid hydrochloride is unique due to the presence of both a methoxy group and a carboxylic acid group on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

(3S,4S)-3-methoxypiperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-6-4-8-3-2-5(6)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m0./s1

InChI Key

GTGSVZLBFQMCDM-RIHPBJNCSA-N

Isomeric SMILES

CO[C@@H]1CNCC[C@@H]1C(=O)O.Cl

Canonical SMILES

COC1CNCCC1C(=O)O.Cl

Origin of Product

United States

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